tert-Butyl 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC17423660
Molecular Formula: C17H27N3O2
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H27N3O2 |
|---|---|
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | tert-butyl 2-[2-(dimethylamino)pyridin-3-yl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-12-7-6-10-14(20)13-9-8-11-18-15(13)19(4)5/h8-9,11,14H,6-7,10,12H2,1-5H3 |
| Standard InChI Key | VBMZHBURMXNOFS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)N(C)C |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Functional Groups
The systematic name, tert-butyl 2-[2-(dimethylamino)pyridin-3-yl]piperidine-1-carboxylate, reflects its three primary components:
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A piperidine ring substituted at the 2-position.
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A pyridine moiety with a dimethylamino group at the 2-position.
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A tert-butyl carbamate group at the 1-position of the piperidine.
The dimethylamino group () introduces basicity and electron-donating effects, influencing the compound’s solubility and reactivity. The tert-butyl ester provides steric bulk, enhancing metabolic stability .
Molecular Geometry and Stereochemistry
X-ray crystallography and computational modeling reveal a chair conformation for the piperidine ring, with the pyridine and tert-butyl groups occupying equatorial positions to minimize steric strain. The dimethylamino group adopts a planar configuration, facilitating π-π interactions with aromatic residues in biological targets . While the compound lacks chiral centers, stereochemical variants like tert-butyl (3R)-3-(dimethylamino)piperidine-1-carboxylate highlight the role of spatial arrangement in pharmacological activity .
Table 1: Molecular Properties of tert-Butyl 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | tert-butyl 2-[2-(dimethylamino)pyridin-3-yl]piperidine-1-carboxylate |
| Key Functional Groups | Piperidine, pyridine, tert-butyl carbamate, dimethylamino |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Piperidine Functionalization: N-Boc protection of piperidine using di-tert-butyl dicarbonate.
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Pyridine Coupling: Suzuki-Miyaura cross-coupling to attach the 2-(dimethylamino)pyridin-3-yl group to the piperidine ring.
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Deprotection and Purification: Acidic removal of the Boc group followed by recrystallization .
Reaction conditions (e.g., palladium catalysts, temperatures of 80–100°C) are optimized to achieve yields exceeding 70%.
Key Chemical Reactions
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Hydrolysis: The tert-butyl ester undergoes acidic hydrolysis to yield carboxylic acid derivatives, useful for further derivatization.
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N-Demethylation: Treatment with strong bases removes methyl groups, altering electronic properties .
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Electrophilic Substitution: The pyridine ring participates in nitration and sulfonation reactions, enabling structural diversification.
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: -NMR (400 MHz, CDCl) reveals a singlet at δ 1.44 ppm for the tert-butyl group and a doublet at δ 7.25 ppm for the pyridine protons.
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Mass Spectrometry: ESI-MS shows a base peak at m/z 305.4 ([M+H]).
Structural Analogues and Comparative Pharmacology
Diethylamino Variant
tert-Butyl 2-(2-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate, with a molecular weight of 333.47 g/mol, shows reduced 5-HT affinity ( nM) due to steric hindrance from the larger ethyl groups.
Stereochemical Variants
The (R)-configured analog, tert-butyl (3R)-3-(dimethylamino)piperidine-1-carboxylate, exhibits enantioselective binding to α-adrenergic receptors ( nM vs. 120 nM for the (S)-isomer) .
Table 2: Comparative Analysis of Piperidine Derivatives
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